molecular formula C7H3BrCl2O B1272329 5-Bromo-2-chlorobenzoyl chloride CAS No. 21900-52-7

5-Bromo-2-chlorobenzoyl chloride

Cat. No. B1272329
CAS RN: 21900-52-7
M. Wt: 253.9 g/mol
InChI Key: TZIQQJRRMJWMDI-UHFFFAOYSA-N
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Patent
US08957033B2

Procedure details

At room temperature, (COCl)2 (15 mL) was added dropwise into a solution of 5-bromo-2-chlorobenzoic acid (40 g) in DCM (300 mL). Then DMF (0.5 mL) was added into the solution, and the mixture was stirred at room temperature for overnight. The solution was concentrated directly to obtain the crude product of 5-bromo-2-chlorobenzoyl chloride, which was directly used in the next step.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([Cl:6])([C:3](Cl)=O)=[O:2].[Br:7][C:8]1[CH:9]=C[C:11]([Cl:17])=[C:12]([CH:16]=1)C(O)=O.CN(C=O)C>C(Cl)Cl>[Br:7][C:8]1[CH:16]=[CH:12][C:11]([Cl:17])=[C:3]([CH:9]=1)[C:1]([Cl:6])=[O:2]

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
C(=O)(C(=O)Cl)Cl
Name
Quantity
40 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated directly

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Name
Type
product
Smiles
BrC=1C=CC(=C(C(=O)Cl)C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.